molecular formula C16H21NO4 B14250749 (5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one CAS No. 189940-28-1

(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B14250749
CAS No.: 189940-28-1
M. Wt: 291.34 g/mol
InChI Key: YPHLLMSSGKXHKR-MRXNPFEDSA-N
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Description

(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring substituted with a cyclopentyloxy and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The cyclopentyloxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one: shares structural similarities with other oxazolidinone derivatives, such as linezolid and tedizolid.

    Linezolid: An antibiotic used to treat bacterial infections.

    Tedizolid: A newer antibiotic with similar applications but improved potency and reduced side effects.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

189940-28-1

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H21NO4/c1-16(10-17-15(18)21-16)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,17,18)/t16-/m1/s1

InChI Key

YPHLLMSSGKXHKR-MRXNPFEDSA-N

Isomeric SMILES

C[C@@]1(CNC(=O)O1)C2=CC(=C(C=C2)OC)OC3CCCC3

Canonical SMILES

CC1(CNC(=O)O1)C2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

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